Phenyl-4-nitrophenylacetic acid, methyl ester
Overview
Description
Phenyl-4-nitrophenylacetic acid, methyl ester is a chemical compound with the molecular formula C15H13NO4 . It belongs to the class of compounds known as esters, which are derived from carboxylic acids and alcohols .
Synthesis Analysis
Esters, including Phenyl-4-nitrophenylacetic acid, methyl ester, can be synthesized through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis
The molecular structure of Phenyl-4-nitrophenylacetic acid, methyl ester is based on the general formula of esters, RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis
Esters, including Phenyl-4-nitrophenylacetic acid, methyl ester, can undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids . They can also undergo trans-esterification reactions to form different esters . Additionally, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Mechanism of Action
Future Directions
The use of esters, including Phenyl-4-nitrophenylacetic acid, methyl ester, in the synthesis of radiolabeled compounds for molecular imaging is a promising area of research . The development of new synthetic methods and applications of esters in various fields, including medicine and materials science, represents an exciting future direction .
properties
IUPAC Name |
methyl 2-(4-nitrophenyl)-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-15(17)14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)16(18)19/h2-10,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXEYLTVZUDJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-4-nitrophenylacetic acid, methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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